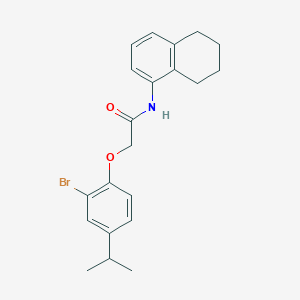![molecular formula C21H17Cl3N2O3S B296758 N-(2-chlorobenzyl)-2-{3-chloro[(4-chlorophenyl)sulfonyl]anilino}acetamide](/img/structure/B296758.png)
N-(2-chlorobenzyl)-2-{3-chloro[(4-chlorophenyl)sulfonyl]anilino}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-2-{3-chloro[(4-chlorophenyl)sulfonyl]anilino}acetamide, also known as C21H16Cl3N2O3S, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study.
Mécanisme D'action
The mechanism of action of N-(2-chlorobenzyl)-2-{3-chloro[(4-chlorophenyl)sulfonyl]anilino}acetamide involves its ability to inhibit the activity of PRMTs. Specifically, the compound binds to the active site of PRMTs and prevents them from catalyzing the transfer of methyl groups to arginine residues on target proteins. This inhibition leads to a decrease in the methylation of target proteins, which can have downstream effects on cellular processes such as gene expression and signal transduction.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-chlorobenzyl)-2-{3-chloro[(4-chlorophenyl)sulfonyl]anilino}acetamide are dependent on the specific PRMT isoforms that are inhibited. Different PRMT isoforms have been shown to have distinct roles in cellular processes, and their inhibition can have varying effects depending on the context. Some of the potential effects of PRMT inhibition include alterations in gene expression, changes in cell proliferation and differentiation, and modulation of immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N-(2-chlorobenzyl)-2-{3-chloro[(4-chlorophenyl)sulfonyl]anilino}acetamide in lab experiments is its specificity for PRMTs. This specificity allows researchers to selectively target PRMTs and study their role in cellular processes without affecting other cellular pathways. However, one of the limitations of using this compound is its potential toxicity. Like many chemical probes, N-(2-chlorobenzyl)-2-{3-chloro[(4-chlorophenyl)sulfonyl]anilino}acetamide can have off-target effects and may be toxic to cells at high concentrations.
Orientations Futures
There are several future directions for research on N-(2-chlorobenzyl)-2-{3-chloro[(4-chlorophenyl)sulfonyl]anilino}acetamide. One area of focus is the development of more potent and selective PRMT inhibitors based on the structure of this compound. Additionally, researchers are interested in studying the downstream effects of PRMT inhibition in various disease contexts, such as cancer and cardiovascular disease. Finally, there is a need for further investigation into the potential toxicity of this compound and its derivatives, as well as their pharmacokinetic properties and potential for clinical use.
Méthodes De Synthèse
The synthesis of N-(2-chlorobenzyl)-2-{3-chloro[(4-chlorophenyl)sulfonyl]anilino}acetamide involves a series of chemical reactions. The starting material for the synthesis is 2-chlorobenzylamine, which is reacted with 4-chlorobenzenesulfonyl chloride to form N-(2-chlorobenzyl)-4-chlorobenzenesulfonamide. This intermediate is then reacted with 3-chloro-4-nitroaniline to form N-(2-chlorobenzyl)-2-{3-chloro[(4-chlorophenyl)sulfonyl]anilino}acetamide.
Applications De Recherche Scientifique
N-(2-chlorobenzyl)-2-{3-chloro[(4-chlorophenyl)sulfonyl]anilino}acetamide has been studied extensively for its potential applications in various areas of scientific research. One of its primary uses is as a chemical probe for studying the role of protein arginine methyltransferases (PRMTs) in cellular processes. PRMTs are enzymes that play a critical role in the regulation of gene expression, and their dysregulation has been linked to a variety of diseases, including cancer and cardiovascular disease.
Propriétés
Formule moléculaire |
C21H17Cl3N2O3S |
|---|---|
Poids moléculaire |
483.8 g/mol |
Nom IUPAC |
2-(3-chloro-N-(4-chlorophenyl)sulfonylanilino)-N-[(2-chlorophenyl)methyl]acetamide |
InChI |
InChI=1S/C21H17Cl3N2O3S/c22-16-8-10-19(11-9-16)30(28,29)26(18-6-3-5-17(23)12-18)14-21(27)25-13-15-4-1-2-7-20(15)24/h1-12H,13-14H2,(H,25,27) |
Clé InChI |
RVUOMTQNHPMHEJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC(=O)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl |
SMILES canonique |
C1=CC=C(C(=C1)CNC(=O)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[(2-Bromo-4-isopropylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B296683.png)
![2-[2-Bromo-4-(propan-2-yl)phenoxy]-1-(pyrrolidin-1-yl)ethanone](/img/structure/B296685.png)
![methyl 2-amino-4-[3-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]-7-hydroxy-4H-chromene-3-carboxylate](/img/structure/B296690.png)
![methyl 2-amino-4-[4-(benzyloxy)-2-bromo-5-ethoxyphenyl]-7-hydroxy-4H-chromene-3-carboxylate](/img/structure/B296691.png)
![methyl 2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carboxylate](/img/structure/B296692.png)
![ethyl 6-amino-5-cyano-4-{4-[(2-cyanobenzyl)oxy]-3-ethoxy-5-iodophenyl}-2-methyl-4H-pyran-3-carboxylate](/img/structure/B296694.png)
![ethyl6-amino-4-{4-[(2-chlorobenzyl)oxy]phenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B296695.png)
![ethyl 6-amino-4-{4-[(4-bromobenzyl)oxy]-3-methoxyphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B296696.png)
![ethyl 6-amino-5-cyano-4-{2-[(3-fluorobenzyl)oxy]phenyl}-2-methyl-4H-pyran-3-carboxylate](/img/structure/B296697.png)
![ethyl 4-[4-(allyloxy)-3-iodo-5-methoxyphenyl]-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B296698.png)